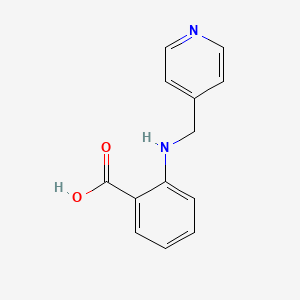

2-(Pyridin-4-ylmethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPNJZSFIIFBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Pyridin 4 Ylmethylamino Benzoic Acid and Its Structural Analogues

Convergent and Linear Synthetic Strategies for the Core Structure

The construction of the 2-(pyridin-4-ylmethylamino)benzoic acid scaffold can be approached through both convergent and linear synthetic strategies. Each strategy involves the formation of the key C-N bond between the benzoic acid and the pyridin-4-ylmethyl moieties at different stages of the synthesis.

Convergent Synthesis:

A convergent approach involves the separate synthesis of the two main building blocks, an activated benzoic acid derivative and 4-(aminomethyl)pyridine (B121137) or a related precursor, which are then coupled in a final step. A common convergent strategy is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. In this approach, a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, is coupled with 4-(aminomethyl)pyridine. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), with stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines or phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.org The reaction is typically performed in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction.

Another powerful convergent method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation in modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org In this context, a 2-halobenzoic acid or its ester derivative is coupled with 4-(aminomethyl)pyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like X-Phos or BrettPhos often providing excellent results. beilstein-journals.org The reaction is typically carried out in a non-polar solvent such as toluene (B28343) or dioxane.

| Strategy | Key Reaction | Reactants | Typical Conditions |

| Convergent | Ullmann Condensation | 2-Halobenzoic acid, 4-(Aminomethyl)pyridine | Copper catalyst, high temperature, polar solvent |

| Convergent | Buchwald-Hartwig Amination | 2-Halobenzoic acid/ester, 4-(Aminomethyl)pyridine | Palladium catalyst, phosphine ligand, base, inert solvent |

| Linear | Reductive Amination | 2-Aminobenzoic acid/ester, Pyridine-4-carboxaldehyde | Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst), mild acidic or neutral conditions |

Linear Synthesis:

A linear approach involves the sequential construction of the molecule, typically starting from either the benzoic acid or the pyridine (B92270) moiety and building upon it. A prominent linear strategy is reductive amination . This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of a 2-aminobenzoic acid derivative (such as methyl anthranilate) with pyridine-4-carboxaldehyde. The resulting imine is then reduced using a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation as it is mild and selective for the reduction of imines in the presence of other functional groups. Alternatively, catalytic hydrogenation can be employed.

A related linear approach involves the direct alkylation of a 2-aminobenzoic acid derivative with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701). This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Advanced Multistep Synthetic Pathways

More complex synthetic routes have been developed to access not only the core structure of this compound but also its diverse range of structural analogues. These pathways often involve sophisticated catalytic systems and allow for precise control over the final molecular architecture.

Amidation and condensation reactions are fundamental transformations for constructing the molecular framework of this compound and its derivatives. While direct amide bond formation between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various coupling reagents have been developed to facilitate this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to activate the carboxylic acid group, enabling its reaction with an amine.

In the context of building the this compound scaffold, a condensation reaction can be envisioned between 2-aminobenzoic acid and pyridine-4-carboxylic acid. However, this direct approach is less common for forming the secondary amine linkage. Instead, amidation is more frequently employed in the synthesis of derivatives, for example, by converting the carboxylic acid group of this compound into an amide.

A notable example of a condensation reaction leading to a structural analogue involves the reaction of 4-(aminomethyl)benzoic acid with 4-pyridinecarboxaldehyde (B46228) in methanol (B129727). This reaction, when heated in a sealed vessel, yields (E)-4-{[(pyridin-4-ylmethylidene)amino]methyl}benzoic acid, which contains an imine linkage instead of a secondary amine. nih.gov This imine can subsequently be reduced to the corresponding secondary amine to afford a structural isomer of the target compound.

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for the synthesis of derivatives of this compound. The Buchwald-Hartwig amination, as mentioned earlier, is a prime example and can be used to couple a wide variety of aryl halides or triflates with amines, allowing for the synthesis of analogues with diverse substitution patterns on the benzoic acid ring. wikipedia.org For instance, starting with different substituted 2-bromobenzoic acids, a range of N-aryl-N-(pyridin-4-ylmethyl)amines can be prepared.

The versatility of palladium catalysis extends beyond C-N bond formation. For instance, if the pyridine or benzene (B151609) ring of the core structure is functionalized with a halide, Suzuki or Stille cross-coupling reactions can be employed to introduce new carbon-carbon bonds, thereby creating a wide array of derivatives. For example, a derivative of this compound bearing a bromine atom on the pyridine ring could be coupled with various boronic acids to introduce alkyl, aryl, or heteroaryl substituents.

The choice of palladium catalyst and ligand is critical and often needs to be optimized for specific substrates. Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while a vast library of phosphine ligands is available to modulate the reactivity and stability of the catalytic species. beilstein-journals.org

Hydrothermal synthesis is a widely used technique for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs). This method involves reacting metal salts with organic ligands in water or another solvent at elevated temperatures and pressures in a sealed container, such as a Teflon-lined autoclave. These conditions facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

This compound and its analogues are excellent candidates for ligands in hydrothermal synthesis due to the presence of both a carboxylate group (an O-donor) and a pyridine nitrogen atom (an N-donor), which can coordinate to metal ions. The flexibility of the methylene (B1212753) linker allows the ligand to adopt various conformations, leading to the formation of diverse and complex coordination networks.

For example, a cobalt(II) coordination polymer has been synthesized hydrothermally using the ligand 4-((pyridin-4-ylmethyl)amino)benzoic acid, a structural isomer of the target compound. In this synthesis, the ligand, along with cobalt(II) nitrate (B79036) and 4,4'-bipyridine, was heated in water, resulting in the formation of a one-dimensional coordination polymer. The crystal structure revealed that the ligand coordinates to the cobalt centers through both the pyridine nitrogen and one of the carboxylate oxygen atoms.

The conditions for hydrothermal synthesis, such as temperature, pH, reaction time, and the molar ratios of the reactants, can significantly influence the dimensionality and topology of the resulting coordination polymer. By systematically varying these parameters, researchers can tune the structure and properties of the final material.

| Technique | Description | Application for this compound |

| Amidation/Condensation | Formation of amide or imine bonds. | Synthesis of derivatives or structural analogues. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-N and C-C bonds. | Synthesis of the core structure and a wide range of derivatives with diverse substituents. |

| Hydrothermal Synthesis | Crystallization from a heated, pressurized solution. | Synthesis of crystalline coordination polymers and MOFs using the title compound as a ligand. |

Rational Design and Synthesis of Key Precursors and Reaction Intermediates

Precursors for the Benzoic Acid Moiety:

The most common precursors for the benzoic acid part are 2-halobenzoic acids (e.g., 2-chlorobenzoic acid, 2-bromobenzoic acid) for cross-coupling reactions, and 2-aminobenzoic acid (anthranilic acid) or its esters (e.g., methyl anthranilate) for reductive amination or alkylation. These compounds are generally commercially available. However, for the synthesis of substituted analogues, specific derivatives of these precursors are required. For instance, substituted methyl 2-aminobenzoates can be prepared through various synthetic routes, including the reduction of the corresponding 2-nitrobenzoic acid esters.

Precursors for the Pyridine Moiety:

The key precursors for the pyridine fragment are typically pyridine-4-carboxaldehyde for reductive amination, and 4-(aminomethyl)pyridine or 4-(halomethyl)pyridines for cross-coupling and alkylation reactions, respectively.

The synthesis of 4-(chloromethyl)pyridine, often used as its hydrochloride salt for stability, can be achieved through a multi-step process starting from 4-methylpyridine (B42270) (γ-picoline). google.com This process typically involves:

Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using a strong oxidizing agent like potassium permanganate. google.com

Esterification: The resulting carboxylic acid is esterified, for example, with methanol in the presence of an acid catalyst, to yield methyl pyridine-4-carboxylate. google.com

Reduction: The ester is then reduced to 4-pyridinemethanol (B147518).

Chlorination: Finally, 4-pyridinemethanol is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to produce 4-(chloromethyl)pyridine hydrochloride. google.com

The synthesis of 4-(aminomethyl)pyridine can be achieved by the reduction of pyridine-4-carbonitrile or through other methods such as the Gabriel synthesis starting from 4-(chloromethyl)pyridine.

Derivatization Strategies for Targeted Structural Modifications

The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties for specific applications.

Modification of the Carboxylic Acid Group:

The carboxylic acid functionality is a prime site for modification.

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. This modification can alter the solubility and electronic properties of the molecule.

Amide Formation: The carboxylic acid can be coupled with a variety of primary and secondary amines to form a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. Amide coupling is typically achieved using standard coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Modification of the Aromatic Rings:

Both the benzene and pyridine rings can be functionalized to introduce a wide range of substituents.

Electrophilic Aromatic Substitution: The benzene ring, being part of an aniline-like structure, is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to introduce substituents at the positions ortho and para to the amino group.

Palladium-Catalyzed Cross-Coupling: As discussed previously, if the core structure is synthesized with a halogen atom on either the benzene or pyridine ring, this can serve as a handle for further functionalization via Suzuki, Heck, Sonogashira, or other palladium-catalyzed cross-coupling reactions.

Modification of the Secondary Amine:

The secondary amine can potentially be alkylated or acylated, although this might be less common as it could alter the desired coordination properties or biological activity.

These derivatization strategies provide a powerful toolbox for creating a wide variety of structural analogues of this compound, each with potentially unique properties and applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyridin 4 Ylmethylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 2-(Pyridin-4-ylmethylamino)benzoic acid is expected to display distinct signals corresponding to the protons of the benzoic acid ring, the pyridine (B92270) ring, the methylene (B1212753) bridge, the secondary amine, and the carboxylic acid. The anticipated chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing carboxylic acid group and the pyridine ring, and the electron-donating amino group.

The protons on the pyridine ring are expected to appear in the most downfield region of the aromatic spectrum due to the deshielding effect of the electronegative nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') would likely be the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position.

The protons of the disubstituted benzoic acid ring would present a more complex pattern. The proton ortho to the carboxyl group (H-6) is expected to be significantly downfield. The other three protons (H-3, H-4, H-5) would exhibit shifts and multiplicities determined by their relative positions to both the carboxyl and the amino groups.

A key signal would be the singlet corresponding to the methylene protons (-CH₂-), bridging the pyridine and amino groups. The proton of the secondary amine (NH) would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent, concentration, and temperature. The carboxylic acid proton (-COOH) is expected to be the most deshielded proton, appearing as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| Pyridine H-2', H-6' | 8.5 - 8.7 | Doublet |

| Benzoic Acid H-6 | 7.9 - 8.1 | Doublet |

| Pyridine H-3', H-5' | 7.2 - 7.4 | Doublet |

| Benzoic Acid H-3, H-4, H-5 | 6.6 - 7.5 | Multiplet |

| Methylene -CH₂- | 4.5 - 4.7 | Singlet |

| Amine -NH- | Variable | Broad Singlet |

Note: These are predicted values based on typical functional group ranges and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected, corresponding to the 13 carbon atoms in the structure, assuming no accidental equivalence.

The carbonyl carbon of the carboxylic acid (-COOH) is anticipated to be the most downfield signal, typically appearing above 165 ppm. rsc.org The carbons of the pyridine ring are also expected to be significantly deshielded, particularly the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon to which the methylene group is attached (C-4').

The carbons of the benzoic acid ring will have their chemical shifts influenced by the ortho- and meta-directing effects of the amino group and the meta-directing effect of the carboxyl group. The carbon atom to which the carboxyl group is attached (C-1) and the carbon bearing the amino group (C-2) will be readily identifiable. The remaining four aromatic carbons (C-3, C-4, C-5, C-6) will appear in the typical aromatic region (110-140 ppm). The methylene bridge carbon (-CH₂) will produce a signal in the aliphatic region, typically between 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Pyridine C-2', C-6' | 149 - 151 |

| Pyridine C-4' | 147 - 149 |

| Benzoic Acid C-2 | 145 - 148 |

| Benzoic Acid C-4, C-6 | 130 - 135 |

| Benzoic Acid C-1 | 115 - 120 |

| Pyridine C-3', C-5' | 121 - 123 |

| Benzoic Acid C-3, C-5 | 110 - 118 |

| Methylene -CH₂- | 40 - 50 |

Note: These are predicted values based on typical functional group ranges and data from analogous compounds. rsc.org Actual experimental values may vary.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding. Superimposed on this, the N-H stretching vibration of the secondary amine would likely appear as a sharper band around 3300-3400 cm⁻¹.

The carbonyl (C=O) stretching of the carboxylic acid group is expected to produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Aromatic C=C and C=N stretching vibrations from both the benzoic acid and pyridine rings will give rise to multiple bands in the 1450-1620 cm⁻¹ region. The C-N stretching of the secondary amine and the C-O stretching of the acid will be found in the fingerprint region between 1200 and 1350 cm⁻¹. Finally, C-H bending vibrations for the aromatic rings will cause strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution patterns.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Secondary Amine) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C & Pyridine C=N/C=C Stretches | 1450 - 1620 | Multiple, Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Note: These are predicted values based on characteristic group frequencies. mdpi.com Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. While experimental data is unavailable, theoretical calculations using DFT methods can predict the Raman spectrum. researchgate.net In general, vibrations that cause a significant change in polarizability will be Raman active.

For this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce very strong Raman bands, particularly the ring "breathing" modes, which are often found between 990 and 1050 cm⁻¹. The C=C stretching bands of the aromatic systems around 1600 cm⁻¹ would also be prominent. In contrast to IR, the C=O stretching vibration is typically weaker in Raman spectra. Vibrations involving the C-H bonds and the methylene bridge would also be observable. The symmetric stretching of the C-N-C linkage would also be Raman active. The study of aminobenzoic acids has shown that the position of the amino group influences the vibrational structure, a principle that would apply here as well. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the transitions associated with its two main chromophores: the substituted benzoic acid and the pyridine ring.

The emission properties (fluorescence) would depend on the nature of the lowest excited state. If the ICT character is strong, the molecule could exhibit fluorescence from this state, with the emission maximum being sensitive to solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π* (High Energy) | 200 - 230 | High |

| π → π* (ICT) | 280 - 350 | Very High |

| n → π* | > 300 | Low (may be obscured) |

Note: These are predicted values based on the analysis of similar chromophoric systems. researchgate.net Actual experimental values are highly solvent-dependent.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are indispensable techniques for the definitive structural confirmation of newly synthesized compounds, providing precise information on their elemental composition and molecular weight.

HRMS analysis of this compound is crucial for verifying its molecular formula, C₁₃H₁₂N₂O₂. This technique distinguishes the compound from others with the same nominal mass by providing a highly accurate mass measurement. The theoretically calculated exact mass for the protonated molecule [M+H]⁺ is utilized for this confirmation.

Elemental analysis complements HRMS by determining the percentage composition of individual elements (carbon, hydrogen, and nitrogen) within the compound. These experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental integrity.

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Theoretical Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Calculated Exact Mass | 228.0899 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 229.0972 |

Elemental Analysis Data

| Element | Theoretical % |

| Carbon (C) | 68.41% |

| Hydrogen (H) | 5.30% |

| Nitrogen (N) | 12.27% |

| Oxygen (O) | 14.02% |

Note: This table presents the theoretical elemental composition calculated from the molecular formula C₁₃H₁₂N₂O₂.

Solid State Structural Analysis and Crystal Engineering of 2 Pyridin 4 Ylmethylamino Benzoic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the parameters of the crystal lattice.

In a study of a closely related isomer, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, the molecule adopts a distinct V-shaped conformation. nih.govresearchgate.net The dihedral angle between the phenyl and pyridyl rings is 59.69 (3)°. nih.govresearchgate.net The carboxylate group is observed to be slightly twisted out of the plane of the benzene (B151609) ring to which it is attached, with a torsion angle of 1.9 (2)°. nih.govresearchgate.net This non-planar arrangement is a result of balancing steric effects and the electronic demands of the molecule's constituent parts.

Table 1: Selected Torsion Angles for (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid

| Atoms (Ring 1) | Atoms (Ring 2) | Dihedral Angle (°) |

|---|---|---|

| Phenyl Ring (C8–C13) | Pyridyl Ring (N1, C1–C5) | 59.69 (3) |

| Phenyl Ring | Carboxylate Group (C14, O1, O2) | 1.9 (2) |

Data sourced from a study on a structural isomer. nih.govresearchgate.net

The unit cell is the fundamental repeating block that forms the entire crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined through X-ray diffraction. The analysis of the isomer (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid revealed that it crystallizes in the monoclinic system with the space group P21/n. nih.govresearchgate.net The unit cell parameters were determined at a temperature of 296 K. nih.gov

Table 2: Crystal Data and Unit Cell Parameters for (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.2613 (1) |

| b (Å) | 26.5565 (6) |

| c (Å) | 10.3983 (2) |

| β (°) | 98.123 (1) |

| Volume (ų) | 1164.92 (4) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a structural isomer. nih.gov

Supramolecular Self-Assembly Driven by Intermolecular Interactions

The assembly of individual molecules into a stable, ordered crystal lattice is a process of supramolecular self-assembly. This process is directed by a combination of strong and weak intermolecular interactions, which act as the "glue" holding the crystal together.

Hydrogen bonds are among the most important interactions in the crystal engineering of compounds containing both carboxylic acid and pyridine (B92270) groups. The carboxylic acid group provides a strong hydrogen bond donor (-O-H), while the pyridine nitrogen atom is an effective hydrogen bond acceptor.

In the crystal structure of the isomer (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, molecules are linked by strong intermolecular O–H···N hydrogen bonds. nih.govresearchgate.net This specific interaction connects the carboxylic acid group of one molecule to the pyridine nitrogen of an adjacent molecule. nih.govresearchgate.net The repetition of this hydrogen bond results in the formation of one-dimensional zigzag chains that extend along the b-axis of the crystal. nih.gov This recurring and predictable hydrogen-bonding pattern is a powerful tool in designing specific supramolecular architectures. nih.gov

In addition to hydrogen bonding, weaker interactions involving the aromatic π-systems of the benzene and pyridine rings play a crucial role in stabilizing the crystal structure. These π-π stacking interactions occur when aromatic rings pack in a face-to-face or parallel-displaced manner.

In a co-crystal involving 2-aminobenzoic acid and a pyridine derivative, π-π interactions were observed between pyridine and benzene rings with an inter-centroid distance of 3.6332 (9) Å. nih.gov These interactions help to connect molecular aggregates into layers. nih.gov Similarly, in other related structures, π-π stacking interactions with centroid-centroid distances between 3.9 Å and 4.0 Å contribute to the formation of infinite chains. nih.gov These interactions, though weaker than hydrogen bonds, are vital for the consolidation of the three-dimensional crystal architecture.

Crystallization Phenomena and Polymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, and their formation can often be controlled by varying crystallization conditions such as solvent and temperature.

While no specific polymorphism studies for 2-(Pyridin-4-ylmethylamino)benzoic acid were identified in the reviewed literature, studies on its precursor, p-aminobenzoic acid (PABA), show that it is a polymorphic compound. PABA is known to crystallize in at least two different forms, α and β. diva-portal.org The α-form is characterized by a structure governed by carboxylic acid dimers and is often kinetically favored, especially in less polar solvents. diva-portal.org The β-form is the thermodynamically stable form below 25°C. diva-portal.org The study of polymorphism in related molecules highlights the potential for this compound to also exist in multiple crystalline forms, depending on the conditions of its crystallization.

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Ylmethylamino Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Pyridin-4-ylmethylamino)benzoic acid, DFT calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This analysis would reveal the preferred conformation of the molecule, including the spatial relationship between the benzoic acid and pyridine (B92270) rings.

Following optimization, an analysis of the electronic structure would describe the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron transfer processes.

Interactive Data Table: Key FMO Parameters (Hypothetical) No experimental or theoretical data is available in the searched literature for these parameters for this compound. The table below illustrates how such data would be presented.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack. Green represents neutral potential. An MEP map of this compound would highlight the electron-rich nitrogen and oxygen atoms and potentially electron-deficient regions, providing a guide to its intermolecular interactions and reactive sites.

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and wagging of bonds. This analysis confirms the molecular structure and provides insights into the strength and nature of its chemical bonds. Such a study on this compound would help in the interpretation of its experimental spectroscopic data.

Mechanistic Studies of Chemical Reactions Using Quantum Chemical Modeling

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire energy profile of a reaction pathway, from reactants to products.

Characterization of Transition States and Intermediates

For any proposed reaction involving this compound, quantum chemical modeling could identify and characterize the structures of high-energy transition states and any transient intermediates. Determining the energies of these species is crucial for calculating the activation energy of the reaction, which in turn governs the reaction rate. This theoretical approach provides a level of detail about reaction pathways that is often difficult or impossible to obtain through experimental methods alone. However, no such mechanistic studies for this specific compound were found in the reviewed literature.

Calculation of Activation Energies and Reaction Pathways

Theoretical calculations are instrumental in elucidating the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states and calculate the activation energies (Ea) associated with various reaction pathways.

Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. For instance, in the study of related pyridine-containing ligands, DFT has been used to model reaction coordinates and determine the energy barriers for processes like oxidation or condensation.

Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction of a Pyridine-Carboxylate Ligand

| Reaction Step | Transition State | Method/Basis Set | Calculated Activation Energy (kJ/mol) |

| Initial Attack | TS1 | B3LYP/6-311G(d,p) | 75.3 |

| Rearrangement | TS2 | M06-2X/def2-TZVP | 110.8 |

| Final Product Formation | TS3 | B3LYP/6-311G(d,p) | 52.1 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature. |

These calculations help in predicting the feasibility of a proposed reaction mechanism by quantifying the energy required to overcome the transition state barrier. A lower activation energy suggests a kinetically more favorable pathway.

Theoretical Insights into Oxidation and Condensation Mechanisms

Computational studies offer deep insights into the mechanisms of oxidation and condensation reactions involving this compound. For example, quantum chemical calculations have been performed on isomers of this compound, such as 4-(pyridin-2-ylmethylamino)benzoic acid, to understand their molecular structures and properties, which can be extrapolated to understand potential reaction mechanisms.

In a theoretical investigation of an oxidation reaction, the mechanism can be modeled step-by-step. This involves identifying the initial reactant complex, any intermediates, the transition states connecting them, and the final product. Molecular orbital analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the sites most susceptible to electrophilic or nucleophilic attack, thus guiding the proposed mechanism.

For a condensation reaction, computational models can predict the most likely sites of dehydration and subsequent bond formation. By calculating the relative energies of different possible intermediates and products, the most thermodynamically stable outcome can be determined. These theoretical approaches provide a detailed picture of the electronic and structural changes that occur throughout the reaction.

Theoretical Approaches to Coordination Behavior and Complex Stability

The coordination of this compound to metal ions is a key aspect of its chemistry, and theoretical methods are invaluable for understanding this behavior and the stability of the resulting complexes.

Ligand-Metal Interaction Analysis

The nature of the bond between this compound and a metal center can be thoroughly analyzed using computational techniques. The molecule possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the secondary amine nitrogen, and the oxygen atoms of the carboxylate group.

DFT calculations can be used to determine the preferred coordination mode by comparing the energies of different possible coordination isomers. The analysis of the electron density distribution, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the ligand-metal bonds as either predominantly electrostatic or covalent.

Furthermore, Natural Bond Orbital (NBO) analysis can provide information about the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals, quantifying the strength of these interactions.

Table 2: Illustrative Ligand-Metal Interaction Energies for a Bidentate Coordinated Pyridine-Carboxylate Ligand

| Metal Ion | Coordination Site 1 | Coordination Site 2 | Interaction Energy (kcal/mol) |

| Cu(II) | Pyridine-N | Carboxylate-O | -125.5 |

| Zn(II) | Pyridine-N | Carboxylate-O | -110.2 |

| Pt(II) | Pyridine-N | Amine-N | -135.8 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature. |

Prediction of Coordination Geometries

Computational chemistry allows for the prediction of the three-dimensional structures of metal complexes of this compound. By performing geometry optimizations, the most stable arrangement of the ligand around the central metal ion can be determined. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared with experimental data from techniques like X-ray crystallography.

For instance, theoretical calculations on platinum(II) and platinum(IV) complexes with a related ligand, 4-(pyridin-2-ylmethylamino)benzoic acid, have been shown to be in good agreement with experimental findings, providing a comprehensive understanding of the coordination behavior and structural features. Depending on the metal ion and its preferred coordination number, as well as the denticity of the ligand, various geometries such as square planar, tetrahedral, or octahedral can be predicted. These predictions are crucial for understanding the steric and electronic factors that govern the formation and properties of these metal complexes.

Article on the Chemical Compound “this compound” Cannot Be Generated

Following a comprehensive and thorough search of publicly available scientific literature, it has been determined that there is insufficient data to generate the requested article on the coordination chemistry of this compound.

The instructions provided required a detailed and scientifically accurate article structured around a specific outline, focusing exclusively on the coordination chemistry of this particular compound. Multiple targeted searches were conducted to find information regarding its ligand design, coordination modes, and the synthesis and characterization of its metal complexes and coordination polymers.

The search results did not yield any specific studies on the coordination behavior of this compound. The available literature focuses on related but structurally distinct isomers and derivatives, such as:

3,5-bis(pyridin-4-ylmethyl)aminobenzoic acid tandfonline.comtandfonline.com

4-(Pyridin-2-ylmethylamino)benzoic acid doaj.orgresearchgate.net

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid nih.gov

While information exists for these related compounds, the strict requirement to focus solely on this compound and not introduce any information outside this explicit scope prevents the use of data from these other molecules. One source briefly mentions the target compound but provides no data related to its coordination chemistry. cymitquimica.com

Without any published research on the synthesis of its metal complexes, characterization of its coordination sites, or the formation of coordination architectures, it is impossible to produce a thorough, informative, and scientifically accurate article as requested. To do so would require speculation and fabrication of data, which would violate the core principles of scientific accuracy. Therefore, no content can be provided for the requested sections.

Coordination Chemistry of 2 Pyridin 4 Ylmethylamino Benzoic Acid As a Multidentate Ligand

Structural Elucidation of Coordination Compounds via X-ray Crystallography

The coordination behavior of ligands structurally similar to 2-(Pyridin-4-ylmethylamino)benzoic acid has been elucidated through X-ray crystallography, providing insight into its likely coordination modes. For instance, in a coordination polymer featuring the related 3,5-bis[(pyridin-4-yl)methylamino]benzoate ligand with Nickel(II), the metal center exhibits a six-coordinate, distorted octahedral geometry. researchgate.net

In this Ni(II) complex, {[Ni(C₁₉H₁₇N₄O₂)₂(H₂O)₂]·H₂O}n, the coordination sphere around the central Ni²⁺ ion is composed of a NiN₂O₄ arrangement. researchgate.net The coordination environment is established by atoms from both the organic ligand and water molecules. Specifically, each nickel ion is coordinated by:

Two oxygen atoms from the carboxylate groups of two different benzoate (B1203000) anions. researchgate.net

Two nitrogen atoms from the pyridine (B92270) rings of two other benzoate anions. researchgate.net

Two oxygen atoms from two coordinated water molecules. researchgate.net

This coordination results in a coordination number of 6 for the nickel ion. The 3,5-bis[(pyridin-4-yl)methylamino]benzoate anion in this structure demonstrates its function as a μ₂-bridging ligand, effectively linking different nickel ions to form a one-dimensional chain. researchgate.net This bridging behavior is a key factor in the formation of the extended polymer structure.

Table 1: Coordination Environment in a Representative Ni(II) Coordination Polymer

| Central Metal Ion | Coordination Number | Geometry | Coordinated Atoms |

|---|

Data derived from the analysis of the related compound catena-Poly[[diaquabis{μ₂-3,5-bis[(pyridin-4-yl)methylamino]benzoato}nickel] monohydrate]. researchgate.net

Beyond the primary coordination bonds, non-covalent interactions, particularly hydrogen bonds, play a critical role in assembling individual coordination complexes or polymer chains into higher-dimensional supramolecular architectures. The this compound ligand contains excellent hydrogen bond donors (the N-H of the secondary amine and potentially an O-H of a protonated carboxyl group or coordinated water) and acceptors (the pyridine N atom and carboxylate O atoms).

In the crystal structure of the previously mentioned Ni(II) coordination polymer, adjacent one-dimensional chains are intricately linked through a variety of hydrogen bonds to form a robust three-dimensional network. researchgate.net The coordinated water molecules, as well as solvate water molecules, are instrumental in mediating these interactions. researchgate.net

The observed hydrogen bonding interactions include:

N—H···O bonds: Involving the amine group of the ligand and oxygen atoms from carboxylate groups or water molecules.

O—H···O bonds: Occurring between coordinated water molecules and carboxylate oxygen atoms.

O—H···N bonds: Forming between coordinated water molecules and the nitrogen atom of the pyridine ring.

These interactions create a complex network that dictates the final solid-state structure. The formation of specific, predictable hydrogen-bonding patterns, such as those between carboxylic acid and pyridine moieties (O—H···N), is a well-established strategy in supramolecular chemistry for assembling molecules into extended 1-D and 2-D architectures. nih.gov

Table 2: Types of Hydrogen Bonds in Supramolecular Networks of Related Complexes

| Donor-H | Acceptor | Interaction Type | Role in Structure |

|---|---|---|---|

| N—H | O (Carboxylate/Water) | Strong H-bond | Linking polymer chains researchgate.net |

| O—H (Water) | O (Carboxylate) | Strong H-bond | Linking polymer chains researchgate.net |

| O—H (Water) | N (Pyridine) | Strong H-bond | Linking polymer chains researchgate.net |

Electronic Properties and Spectroscopic Signatures of Metal Complexes

The coordination of this compound to a metal center is expected to significantly alter its electronic properties, which can be probed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in binding are observed. For example, the coordination of the carboxylate group would lead to a change in the stretching frequencies (ν) of the C=O and C-O bonds. The coordination of the pyridine nitrogen atom would likewise cause shifts in the pyridine ring vibrational modes. In related benzoic acid derivatives, intermolecular hydrogen bonding is identified by broad signals in the 2400-1900 cm⁻¹ region, characteristic of O-H···N interactions, and shifts in the C=O stretching frequency. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Coordination to a metal ion can influence the ligand-centered π→π* and n→π* transitions. For transition metal complexes, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) may appear. These transitions are sensitive to the coordination geometry and the nature of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination mode. The chemical shifts of protons and carbons near the coordination sites (e.g., the pyridine ring and the carbons of the carboxylate group) would be expected to change upon binding to the metal center.

Table 3: Expected Spectroscopic Signatures of Complexation

| Technique | Spectroscopic Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) and ν(C-O) of carboxylate | Coordination via carboxylate group |

| Shift in pyridine ring vibrations | Coordination via pyridine nitrogen | |

| UV-Vis Spectroscopy | Shift in π→π* and n→π* bands | Alteration of ligand electronic structure |

| Appearance of new d-d or CT bands | Formation of transition metal complex |

Chemical Reactivity and Transformation Studies of 2 Pyridin 4 Ylmethylamino Benzoic Acid and Its Derivatives

Investigation of Oxidation Reactions, Including Formal Elimination of Dihydrogen and Imine Formation

The secondary amine linkage in 2-(Pyridin-4-ylmethylamino)benzoic acid is susceptible to oxidation. Under specific conditions, this can lead to the formal elimination of dihydrogen to form the corresponding imine, 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)benzo[d]isothiazol-3(2H)-one. This transformation is a key step in the synthesis of various heterocyclic systems. The reaction typically requires an oxidizing agent and can be influenced by catalysts and reaction conditions.

The formation of imines, or Schiff bases, is a fundamental reaction in organic chemistry, often involving the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comresearchgate.net In the context of derivatives of the title compound, this reaction is a common strategy for introducing structural diversity.

Condensation Reactions with Aldehydes and Ketones Leading to Schiff Base Formation

The amino group in derivatives of this compound can readily undergo condensation reactions with a variety of aldehydes and ketones to form Schiff bases. dergipark.org.tr This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comresearchgate.net

The versatility of this reaction allows for the synthesis of a wide array of Schiff base derivatives with diverse electronic and steric properties, depending on the nature of the carbonyl compound used. science.govrjptonline.org For instance, condensation with aromatic aldehydes can introduce additional aryl groups, which can influence the compound's conjugation and potential applications. Similarly, reactions with ketones lead to the formation of ketimines. These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and may be driven to completion by removing the water formed during the reaction. dergipark.org.tr

C-H Functionalization Strategies and Their Mechanistic Underpinnings

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, and the pyridine (B92270) and benzene (B151609) rings of this compound and its derivatives offer multiple sites for such transformations. rsc.org The electron-deficient nature of the pyridine ring makes it a challenging substrate for classical electrophilic aromatic substitution but amenable to other functionalization strategies. rsc.orgresearchgate.net

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of pyridines. nih.gov Palladium, rhodium, and iridium catalysts are commonly employed to activate C-H bonds, often directed by a coordinating group within the molecule. In the case of this compound derivatives, the nitrogen atom of the pyridine ring or the secondary amine can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the C2 or C3 position of the pyridine ring. researchgate.netnih.gov

Mechanistic studies suggest that these reactions can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, or sigma-bond metathesis. nih.gov The specific mechanism often depends on the metal catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed C-H arylation can involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. nih.gov

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound and its derivatives. Solvents can influence reaction rates by stabilizing transition states or intermediates, and they can affect selectivity by altering the relative energies of different reaction pathways.

For instance, in condensation reactions to form Schiff bases, polar protic solvents like ethanol can facilitate the proton transfer steps involved in the mechanism. In C-H functionalization reactions, the solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates. Studies on related pyridine derivatives have shown that solvent polarity and coordinating ability can influence the regioselectivity of C-H activation. rsc.org

Acid-Base Equilibria and Protonation Studies

This compound is an amphoteric molecule, containing both a basic pyridine nitrogen and a secondary amine, as well as an acidic carboxylic acid group. This allows it to exist in different protonation states depending on the pH of the solution.

The pyridine nitrogen is the most basic site and will be protonated under acidic conditions to form a pyridinium (B92312) salt. The pKa of the pyridinium ion is a key parameter in understanding its acid-base chemistry. The carboxylic acid group, on the other hand, will be deprotonated under basic conditions to form a carboxylate salt.

The interplay of these acidic and basic groups influences the molecule's solubility, reactivity, and biological activity. For example, the protonation state of the pyridine ring can affect its ability to coordinate to metal catalysts in C-H functionalization reactions. Similarly, the ionization state of the carboxylic acid can influence its nucleophilicity and its ability to participate in hydrogen bonding. Understanding the acid-base equilibria is therefore crucial for controlling the chemical behavior of this compound.

Advanced Research on Structural Analogues and Derivatives of 2 Pyridin 4 Ylmethylamino Benzoic Acid

Synthesis and Characterization of Substituted Pyridine (B92270) and Benzoic Acid Ring Systemsnih.govlibretexts.orgnih.govnih.govresearchgate.netnih.govnih.gov

The synthesis of derivatives of 2-(pyridin-4-ylmethylamino)benzoic acid with substituents on either the pyridine or the benzoic acid ring allows for a systematic investigation of their chemical and physical properties. Various synthetic methodologies have been employed to introduce a wide range of functional groups.

A common synthetic route to N-(pyridinylmethyl)aminobenzoic acids involves the reductive amination of a pyridinecarboxaldehyde with an aminobenzoic acid or the nucleophilic substitution of a halomethylpyridine with an aminobenzoic acid. mdpi.com Substituents can be introduced on the starting materials to generate a library of derivatives.

For instance, the synthesis of substituted N-aryl pyrrolo-quinolines has been reported, which shares some synthetic principles with the target scaffold. jocpr.com Similarly, the synthesis of various N-substituted anthranilic acid derivatives has been explored, providing insights into the reactivity of the aminobenzoic acid moiety. researchgate.net

Characterization of these synthesized analogues is typically performed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure, including the position of substituents and the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and information about the three-dimensional arrangement of the atoms. libretexts.org

The following table summarizes some examples of synthesized derivatives and the characterization techniques used.

| Compound Name | Ring System Substituted | Characterization Methods | Reference |

| 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid | Both (via pyrimidine (B1678525) linker) | Not specified in abstract | nih.gov |

| 3-(2-(Phenylamino)pyrimidin-4-yl)benzoic acid | Benzoic acid and Pyridine (as pyrimidine) | Not specified in abstract | nih.gov |

| 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives | Benzoic acid and Pyridine (as quinazoline) | FT-IR, 1H NMR | nih.gov |

| (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid | N/A (imine analogue) | 1H NMR, 13C NMR, X-ray crystallography | nih.gov |

Rational Design Principles for Novel N-(Pyridinylmethyl)aminobenzoic Acid Architectures with Tunable Chemical Properties

The rational design of novel N-(pyridinylmethyl)aminobenzoic acid architectures with tunable chemical properties is a key aspect of modern medicinal chemistry and materials science. nih.gov The goal is to create molecules with specific, predictable characteristics by making targeted structural modifications. The primary chemical properties that can be tuned include acidity/basicity (pKa), electronic properties (redox potential, electron density distribution), and lipophilicity (logP).

The key principles for the rational design of these molecules are:

Electronic Effects of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the pyridine or the benzoic acid ring can significantly alter the electronic properties of the molecule.

On the Benzoic Acid Ring: An EWG (e.g., -NO2, -CN, -CF3) will increase the acidity of the carboxylic acid and decrease the basicity of the secondary amine. An EDG (e.g., -OCH3, -CH3, -NH2) will have the opposite effect. libretexts.org

On the Pyridine Ring: An EWG will decrease the basicity of the pyridine nitrogen, while an EDG will increase it. These changes can also have a more subtle electronic influence on the aminobenzoic acid part of the molecule.

Steric Effects: The introduction of bulky substituents near the reactive centers (the secondary amine and the carboxylic acid) can hinder their ability to interact with other molecules. This can be used to control reaction rates and selectivity.

Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can be used to enhance binding to a biological target or to control the orientation of functional groups for specific chemical reactions.

The following table provides a summary of how different substituents can be used to tune the chemical properties of the N-(pyridinylmethyl)aminobenzoic acid scaffold.

| Desired Property Change | Design Strategy | Example Substituent |

| Increase Acidity of COOH | Add EWG to benzoic acid ring | -NO2 |

| Decrease Acidity of COOH | Add EDG to benzoic acid ring | -OCH3 |

| Increase Basicity of Amine | Add EDG to benzoic acid ring | -NH2 |

| Decrease Basicity of Amine | Add EWG to benzoic acid ring | -Cl |

| Increase Lipophilicity | Add hydrophobic group | -CH2CH3 |

| Decrease Lipophilicity | Add hydrophilic group | -OH |

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the chemical structure of functionalized derivatives of this compound and their reactivity can be quantitatively assessed using linear free-energy relationships (LFERs), most notably the Hammett equation. libretexts.orgviu.ca The Hammett equation relates the reaction rates or equilibrium constants of a series of reactions to the electronic properties of substituents on an aromatic ring.

The Hammett equation is given by:

log(k/k0) = σρ

or

log(K/K0) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k0 or K0 is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (stabilization of a negative charge or destabilization of a positive charge in the transition state), while a negative ρ value indicates that the reaction is favored by electron-donating groups.

For a series of substituted 2-(pyridin-4-ylmethylamino)benzoic acids, a Hammett plot can be constructed by plotting log(k/k0) or log(K/K0) for a specific reaction against the appropriate σ values for the substituents on the benzoic acid ring. The slope of this plot gives the ρ value for the reaction, providing insight into the reaction mechanism.

For example, in a reaction where the nucleophilicity of the secondary amine is critical, a negative ρ value would be expected, as electron-donating groups on the benzoic acid ring would increase the electron density on the amine nitrogen. Conversely, for a reaction involving the deprotonation of the carboxylic acid, a positive ρ value would be anticipated, as electron-withdrawing groups would stabilize the resulting carboxylate anion.

While a specific Hammett analysis for this compound derivatives was not found in the searched literature, the principles can be illustrated with hypothetical data for the esterification of a series of para-substituted derivatives.

| Substituent (X) on Benzoic Acid Ring | σp Value | Hypothetical Relative Rate (k/k0) | log(k/k0) |

| -OCH3 | -0.27 | 0.5 | -0.30 |

| -CH3 | -0.17 | 0.7 | -0.15 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 2.0 | 0.30 |

| -NO2 | 0.78 | 10.0 | 1.00 |

A plot of log(k/k0) versus σp for this hypothetical data would yield a straight line with a positive slope (ρ > 0), indicating that the reaction is accelerated by electron-withdrawing groups, which is consistent with a mechanism where the rate-determining step involves the stabilization of a negative charge.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Pyridin-4-ylmethylamino)benzoic acid with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction : React 4-pyridylmethylamine with 2-aminobenzoic acid derivatives under acidic conditions to form the Schiff base intermediate.

Reduction : Use catalytic hydrogenation or sodium borohydride to reduce the imine bond, ensuring stereochemical control.

Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Q. Key Considerations :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Condensation | 2-aminobenzoic acid, DMF, 80°C | 65–75 | 85–90 |

| Reduction | NaBH4, MeOH, 0°C→RT | 80–85 | 90–95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the pyridylmethylamino linkage and aromatic proton environments. For example, the NH proton appears as a broad singlet (~δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carboxylate (C=O stretch ~1680–1720 cm) and amine (N-H bend ~1550 cm) functional groups .

Tip : Cross-reference data with computational predictions (e.g., ChemSpider or ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR and MS) when characterizing derivatives?

Methodological Answer:

- Data Cross-Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts.

- Isotopic Pattern Analysis : Use MS to distinguish between isobaric species (e.g., Cl vs. CH substituents).

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions .

Q. Example Workflow :

Acquire - HSQC to correlate carbons with protons.

Perform HR-MS to confirm molecular formula.

Reconcile anomalies (e.g., unexpected peaks) by repeating synthesis under controlled conditions.

Q. What strategies are recommended for solving crystal structures of co-crystals involving this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution :

- Validation : Check for twinning (using PLATON) and validate hydrogen bonding networks (e.g., O-H···N interactions) with Mercury .

Case Study : A co-crystal with 4-ethylpyridine showed intermolecular H-bonds between the carboxylate and pyridyl groups, stabilized by π-π stacking (distance: 3.6 Å) .

Q. How can in vitro models be used to analyze the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte Incubation : Incubate the compound with human liver microsomes (HLMs) and NADPH.

- LC-MS Analysis :

- Quench reactions with acetonitrile at timed intervals (0, 15, 30, 60 min).

- Detect metabolites via reverse-phase LC-MS (C18 column, 0.1% formic acid gradient).

- Identify hydroxylated or demethylated products using MS/MS fragmentation .

- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. Table 2: Example Metabolic Half-Life (T)

| Model | T (min) | Major Metabolite |

|---|---|---|

| HLMs | 45 ± 6 | 4-Hydroxy derivative |

| CYP3A4 | 28 ± 3 | N-Oxide |

Q. How should crystallographic data be refined when encountering twinning or disorder in this compound structures?

Methodological Answer:

- Twinning : Use the TWIN command in SHELXL to define twin laws (e.g., 180° rotation about the c-axis). Refine twin fractions with BASF .

- Disorder :

- Split atoms into multiple positions (PART command).

- Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Validate with R/wR convergence (target: < 5% discrepancy).

Example : A structure with disordered pyridyl rings achieved R = 3.2% after applying anisotropic displacement parameters and hydrogen bonding constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.